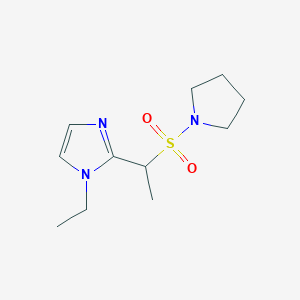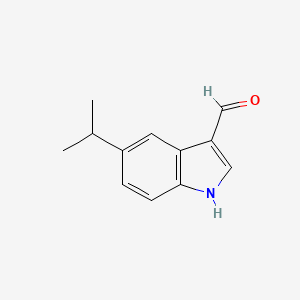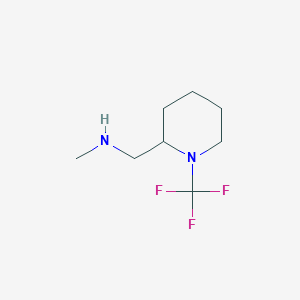![molecular formula C11H22N2 B13969781 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane CAS No. 93004-46-7](/img/structure/B13969781.png)
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[331]nonane is a bicyclic compound that belongs to the class of diazabicyclo compounds These compounds are characterized by their unique bicyclic structure, which consists of two nitrogen atoms incorporated into a nonane ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethylamine with a suitable diketone or diol precursor, followed by cyclization under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a wide range of substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential therapeutic properties, including its use as an anticancer agent and in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes .
Mécanisme D'action
The mechanism of action of 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane include other diazabicyclo compounds, such as:
- 3,7-Diazabicyclo[3.3.1]nonane
- 3,9-Diazabicyclo[3.3.1]nonane
- 2,8-Dioxabicyclo[3.3.1]nonane
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of ethyl and methyl groups at specific positions on the bicyclic ring system can lead to unique interactions with molecular targets and distinct properties compared to other diazabicyclo compounds .
Propriétés
Numéro CAS |
93004-46-7 |
|---|---|
Formule moléculaire |
C11H22N2 |
Poids moléculaire |
182.31 g/mol |
Nom IUPAC |
2-ethyl-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C11H22N2/c1-4-10-11-7-5-6-9(13(11)3)8-12(10)2/h9-11H,4-8H2,1-3H3 |
Clé InChI |
JQDHPKQTPPDFEC-UHFFFAOYSA-N |
SMILES canonique |
CCC1C2CCCC(N2C)CN1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


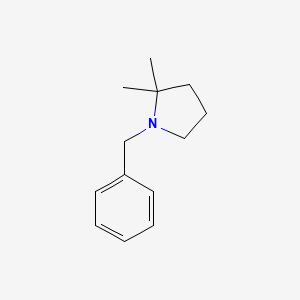
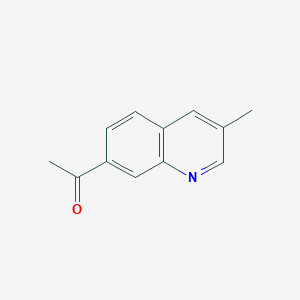
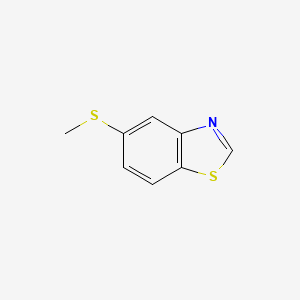
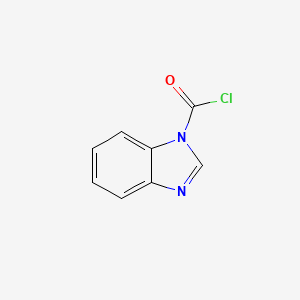

![1,2,3-Benzenetricarboxylic acid, 5-[3-methoxy-1-(methoxycarbonyl)-3-oxopropoxy]-4-(4,6,8-trimethyl-2-quinolinyl)-, trimethyl ester](/img/structure/B13969739.png)
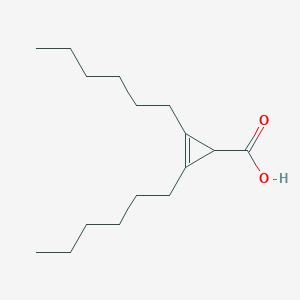
![1-Ethyl-2-(4-(ethylsulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B13969748.png)

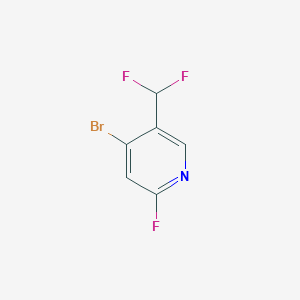
![5-[4-(Hydroxymethyl)phenyl]-2-(ethyloxy)pyridine](/img/structure/B13969767.png)
